Cas no 38559-92-1 (4-(Benzyloxy)phenoxyacetic acid)

4-(Benzyloxy)phenoxyacetic acid 化学的及び物理的性質
名前と識別子
-
- 4-Benzyloxyphenoxyacetic acid
- [4-(Benzyloxy)phenoxy]acetic acid
- 2-(4-phenylmethoxyphenoxy)acetic acid
- 4-(Benzyloxy)phenoxyacetic acid
- Aceticacid, [4-(phenylmethoxy)phenoxy]- (9CI)
- Acetic acid, [p-(benzyloxy)phenoxy]-(6CI,7CI)
- 2-[4-(Benzyloxy)phenoxy]acetic acid
- FT-0616696
- (4-benzyloxy-phenoxy)-acetic acid
- 2-[4-(Phenylmethoxy)phenoxy]-acetic acid
- AKOS000113091
- Oprea1_606095
- (4-(Phenylmethoxy)phenoxy)acetic acid
- DTXSID40191885
- [4-(phenylmethoxy)phenoxy]acetic acid
- 2-(4-(benzyloxy)phenoxy)aceticacid
- NS00030415
- 4-THIOMORPHOLINEACETICACID,ETHYLESTER
- SR-01000031965
- AS-62464
- 2-(4-(benzyloxy)phenoxy)acetic acid
- HMS1400B13
- SCHEMBL1115002
- (4-benzyloxyphenoxy)acetic acid
- EINECS 254-000-2
- Z56827842
- WAY-110969
- EN300-16921
- MFCD00014361
- A50574
- SR-01000031965-1
- 38559-92-1
- Acetic acid, [4-(phenylmethoxy)phenoxy]-
- Enamine_002147
- STK098821
- DB-049303
- BBL000004
- 2-(4-Benzyloxyphenoxy)acetic acid
- ALBB-024386
-
- MDL: MFCD00014361
- インチ: 1S/C15H14O4/c16-15(17)11-19-14-8-6-13(7-9-14)18-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,16,17)
- InChIKey: VXMSXBVTUNOSLL-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(=O)O
- BRN: 2469260
計算された属性
- せいみつぶんしりょう: 258.08900
- どういたいしつりょう: 258.089
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 265
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 55.8A^2
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: ソリッド
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: 139-140°C
- ふってん: 436.9±25.0 °C at 760 mmHg
- フラッシュポイント: 164.9±16.7 °C
- 屈折率: 1.586
- PSA: 55.76000
- LogP: 2.72900
- じょうきあつ: 0.0±1.1 mmHg at 25°C
- ようかいせい: 未確定
4-(Benzyloxy)phenoxyacetic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S26-S36
- リスク用語:R36/37/38
- セキュリティ用語:S26;S36
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-(Benzyloxy)phenoxyacetic acid 税関データ
- 税関コード:2918990090
- 税関データ:
中国税関コード:
2918990090概要:
2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
4-(Benzyloxy)phenoxyacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1031517-250mg |
4-(Benzyloxy)phenoxyacetic acid |
38559-92-1 | 98% | 250mg |
¥169.00 | 2024-05-15 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027457-10g |
4-(Benzyloxy)phenoxyacetic acid |
38559-92-1 | 95% | 10g |
¥1134 | 2024-05-23 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027457-5g |
4-(Benzyloxy)phenoxyacetic acid |
38559-92-1 | 95% | 5g |
¥569 | 2024-05-23 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027457-50g |
4-(Benzyloxy)phenoxyacetic acid |
38559-92-1 | 95% | 50g |
¥4783 | 2024-05-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1031517-1g |
4-(Benzyloxy)phenoxyacetic acid |
38559-92-1 | 98% | 1g |
¥310.00 | 2024-05-15 | |
Enamine | EN300-16921-5.0g |
2-[4-(benzyloxy)phenoxy]acetic acid |
38559-92-1 | 93% | 5g |
$45.0 | 2023-06-04 | |
Enamine | EN300-16921-0.25g |
2-[4-(benzyloxy)phenoxy]acetic acid |
38559-92-1 | 93% | 0.25g |
$19.0 | 2023-09-20 | |
Enamine | EN300-16921-5g |
2-[4-(benzyloxy)phenoxy]acetic acid |
38559-92-1 | 93% | 5g |
$45.0 | 2023-09-20 | |
eNovation Chemicals LLC | D765268-250mg |
4-BENZYLOXYPHENOXYACETIC ACID |
38559-92-1 | 95% | 250mg |
$70 | 2024-06-07 | |
Enamine | EN300-16921-1g |
2-[4-(benzyloxy)phenoxy]acetic acid |
38559-92-1 | 93% | 1g |
$36.0 | 2023-09-20 |
4-(Benzyloxy)phenoxyacetic acid 関連文献
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Raunak Kumar Tamrakar,Kanchan Upadhyay,D. P. Bisen Phys. Chem. Chem. Phys., 2017,19, 14680-14694
4-(Benzyloxy)phenoxyacetic acidに関する追加情報
4-(Benzyloxy)phenoxyacetic Acid: A Comprehensive Overview
4-(Benzyloxy)phenoxyacetic acid (CAS No: 38559-92-1) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structure and properties, has been the subject of extensive research, particularly in recent years, due to its potential applications in drug development and material science.
The molecular structure of 4-(Benzyloxy)phenoxyacetic acid is characterized by a phenoxy group attached to an acetic acid moiety, with a benzyloxy substituent at the para position of the phenyl ring. This arrangement imparts specific electronic and steric properties to the molecule, making it a versatile building block in organic synthesis. The compound's ability to undergo various functional group transformations has made it a valuable intermediate in the synthesis of more complex molecules.
Recent studies have highlighted the potential of 4-(Benzyloxy)phenoxyacetic acid as a precursor in the development of bioactive compounds. For instance, researchers have explored its role in the synthesis of analogs with anti-inflammatory and antioxidant properties. These findings underscore the importance of understanding the compound's reactivity and stability under different reaction conditions.
In terms of synthesis, 4-(Benzyloxy)phenoxyacetic acid can be prepared through several routes, including nucleophilic aromatic substitution and coupling reactions. The choice of synthetic pathway often depends on the desired scale and purity of the product. Recent advancements in catalytic methods have further enhanced the efficiency and selectivity of these reactions, paving the way for large-scale production.
The application of 4-(Benzyloxy)phenoxyacetic acid extends beyond traditional chemical synthesis. Its derivatives have shown promise in pharmaceutical research, particularly in the design of drugs targeting specific biological pathways. For example, certain derivatives have demonstrated activity against enzymes involved in inflammation and oxidative stress, making them potential candidates for therapeutic intervention.
Moreover, 4-(Benzyloxy)phenoxyacetic acid has been investigated for its role in polymer chemistry. The compound's ability to form stable bonds under certain conditions has led to its use in the development of novel polymeric materials with tailored properties. These materials hold potential applications in areas such as drug delivery systems and biodegradable plastics.
Recent research has also focused on the environmental impact of 4-(Benzyloxy)phenoxyacetic acid and its derivatives. Studies have assessed their biodegradability and toxicity profiles, providing valuable insights into their safe handling and disposal. These findings are crucial for ensuring that the compound's use aligns with sustainable chemical practices.
In conclusion, 4-(Benzyloxy)phenoxyacetic acid (CAS No: 38559-92-1) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its structural versatility, coupled with recent advancements in synthetic methods and biological applications, positions it as a key player in future research and development efforts.
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